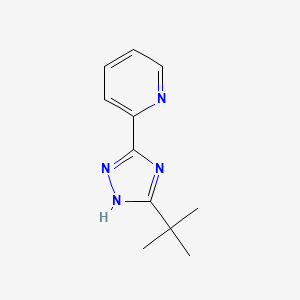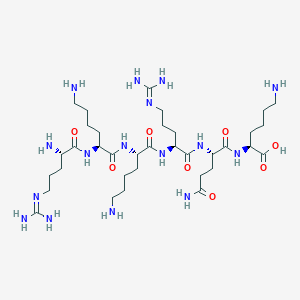![molecular formula C11H22O2Si B15159575 (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal CAS No. 847260-06-4](/img/structure/B15159575.png)
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal is an organic compound that features a silyl ether protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions. The presence of the tert-butyl(dimethyl)silyl group provides stability and resistance to various reaction conditions, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, often in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds efficiently at room temperature, yielding the desired silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and improved yields.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal undergoes various chemical reactions, including:
Substitution: The silyl ether group can be substituted by other protecting groups or removed under acidic conditions or using fluoride ions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Tetra-n-butylammonium fluoride (TBAF), acetic acid
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Free hydroxyl compounds
Wissenschaftliche Forschungsanwendungen
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of (4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric bulk and electronic properties of the silyl group, which shield the hydroxyl group from nucleophilic and electrophilic attacks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldiphenylsilyl ethers: Similar in function but with different steric and electronic properties.
Trimethylsilyl ethers: Less stable compared to tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: More stable under acidic conditions but less commonly used.
Uniqueness
(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal is unique due to its balance of stability and reactivity. The tert-butyl(dimethyl)silyl group provides sufficient steric hindrance to protect the hydroxyl group while being relatively easy to remove under mild conditions. This makes it a versatile and valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
847260-06-4 |
|---|---|
Molekularformel |
C11H22O2Si |
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
(4R)-4-[tert-butyl(dimethyl)silyl]oxypent-2-enal |
InChI |
InChI=1S/C11H22O2Si/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h7-10H,1-6H3/t10-/m1/s1 |
InChI-Schlüssel |
MFEMTJAKNSWHBJ-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C=CC=O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C=CC=O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)

![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)

![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)




